molecular formula C13H15N3O2S B13997111 ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate CAS No. 133863-84-0

ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate

Cat. No.: B13997111
CAS No.: 133863-84-0
M. Wt: 277.34 g/mol
InChI Key: IAAGUDBUJMGWPL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with an amino group, a benzylsulfanyl group, and an ethyl ester group, making it a valuable scaffold for various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

CAS No.

133863-84-0

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 5-amino-3-benzylsulfanyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-2-18-13(17)10-11(14)15-16-12(10)19-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,14,15,16)

InChI Key

IAAGUDBUJMGWPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1SCC2=CC=CC=C2)N

solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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